

Moperone-d4 CAS number and chemical structure

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Compound of Interest

Compound Name:	Moperone-d4
CAS No.:	1216507-46-8
Cat. No.:	B565433

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Technical Whitepaper: Moperone-d4 Structural Characterization and Application as a Mass Spectrometry Internal Standard[1][2] Part 1: Executive Summary & Compound Identity[1]

Moperone-d4 is the deuterated isotopologue of Moperone, a butyrophenone-class antipsychotic acting primarily as a dopamine D2 receptor antagonist.[1][2] In modern drug development and forensic toxicology, **Moperone-d4** serves a critical role as a Stable Isotope Labeled Internal Standard (SIL-IS).[1][2]

Its primary utility lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it compensates for matrix effects, ionization suppression, and extraction variability.[1] Unlike structural analogs, **Moperone-d4** co-elutes with the analyte, ensuring that any signal alteration caused by the biological matrix affects both the analyte and the standard equally.

Chemical Identity Table[1][2][3]

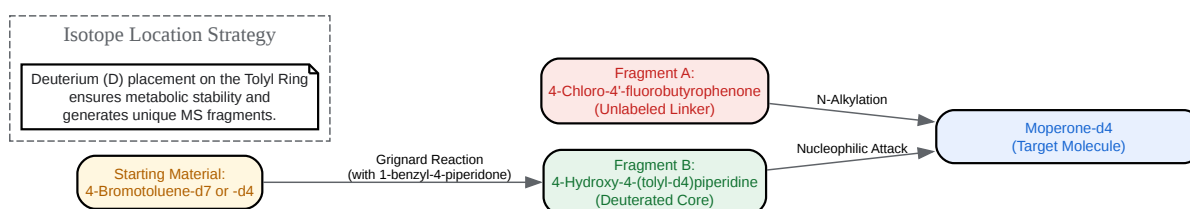
Feature	Specification
Chemical Name	Moperone-d4 (Hydrochloride or Free Base)
Systematic Name	1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one
CAS Number	1216507-46-8 (Free base form)
Parent CAS	1050-79-9 (Unlabeled Moperone)
Molecular Formula	C ₂₂ H ₂₂ D ₄ FNO ₂
Molecular Weight	359.48 g/mol (approx. +4 Da shift from parent)
Isotopic Purity	Typically ≥ 99% deuterated forms (d4)
Solubility	Soluble in DMSO, Methanol, Chloroform; slightly soluble in water. [1] [2] [3] [4] [5] [6] [7]

Part 2: Structural Analysis & Isotope Chemistry[\[1\]](#)

The reliability of an internal standard depends on the position of the isotopic label. For **Moperone-d4** (CAS 1216507-46-8), the deuterium atoms are located on the tolyl ring (the 4-methylphenyl moiety attached to the piperidine ring).[\[1\]](#)[\[2\]](#)

Structural Diagram & Synthesis Logic

The following diagram illustrates the chemical structure and the logical disconnection for synthesis. The d4-label is strategically placed on the aromatic ring to prevent deuterium exchange (which can occur with acidic protons) and to ensure the label remains on the specific fragment ions during Mass Spectrometry.[\[1\]](#)[\[2\]](#)



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Figure 1: Retrosynthetic analysis showing the modular assembly of **Moperone-d4**. The deuterium label originates from the tolyl precursor.[1]

Why this structure matters:

- Non-Exchangeable Positions: The deuterium is on the aromatic ring, not on heteroatoms (O-D or N-D). This prevents "back-exchange" with solvent protons, guaranteeing the mass shift remains constant during liquid chromatography.[2]
- Fragmentation Specificity: In MS/MS, the molecule often cleaves at the C-N bond.
 - Parent Moperone: Yields a piperidine fragment of .[2]
 - **Moperone-d4**: Yields a piperidine fragment of .[2]
 - This allows for specific monitoring of the labeled fragment, reducing crosstalk.

Part 3: Application in Bioanalysis (LC-MS/MS)[1][2][8]

Moperone-d4 is the "Gold Standard" for quantifying Moperone in human plasma, urine, or post-mortem blood.

The Challenge: Matrix Effects

In Electrospray Ionization (ESI), phospholipids and proteins from the biological sample can suppress the ionization of the target drug.

- Without IS: Signal drops, leading to underestimation of drug concentration.
- With Analog IS: The analog might elute at a different time, missing the suppression zone.
- With **Moperone-d4**: It elutes at the exact same retention time as Moperone.[1][2] If the matrix suppresses Moperone by 40%, it suppresses **Moperone-d4** by 40%.[2] The Ratio remains constant.

Experimental Workflow

The following protocol describes a self-validating system for quantifying Moperone using **Moperone-d4**.

1. Preparation of Standards

- Stock Solution: Dissolve 1 mg **Moperone-d4** in 1 mL Methanol (1 mg/mL). Store at -20°C.
- Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

2. Sample Preparation (Liquid-Liquid Extraction - LLE)

- Step A: Aliquot 200 µL of plasma into a glass tube.
- Step B (Critical): Add 20 µL of Working IS Solution (**Moperone-d4**).[1][2] Vortex. This locks the ratio before any loss occurs.
- Step C: Add 50 µL 0.1M NaOH (alkalinize to ensure the drug is in free-base form for extraction).
- Step D: Add 3 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Shake for 10 min.
- Step E: Centrifuge, freeze the aqueous layer, and decant the organic layer.
- Step F: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

3. LC-MS/MS Conditions

- Column: C18 Reverse Phase (e.g., Kinetex 2.6 μ m, 50 x 2.1 mm).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[2][8]
 - B: 0.1% Formic Acid in Acetonitrile.[2][8]
- Gradient: 10% B to 90% B over 3 minutes.
- Flow Rate: 0.4 mL/min.[2]

Mass Spectrometry Parameters (MRM)

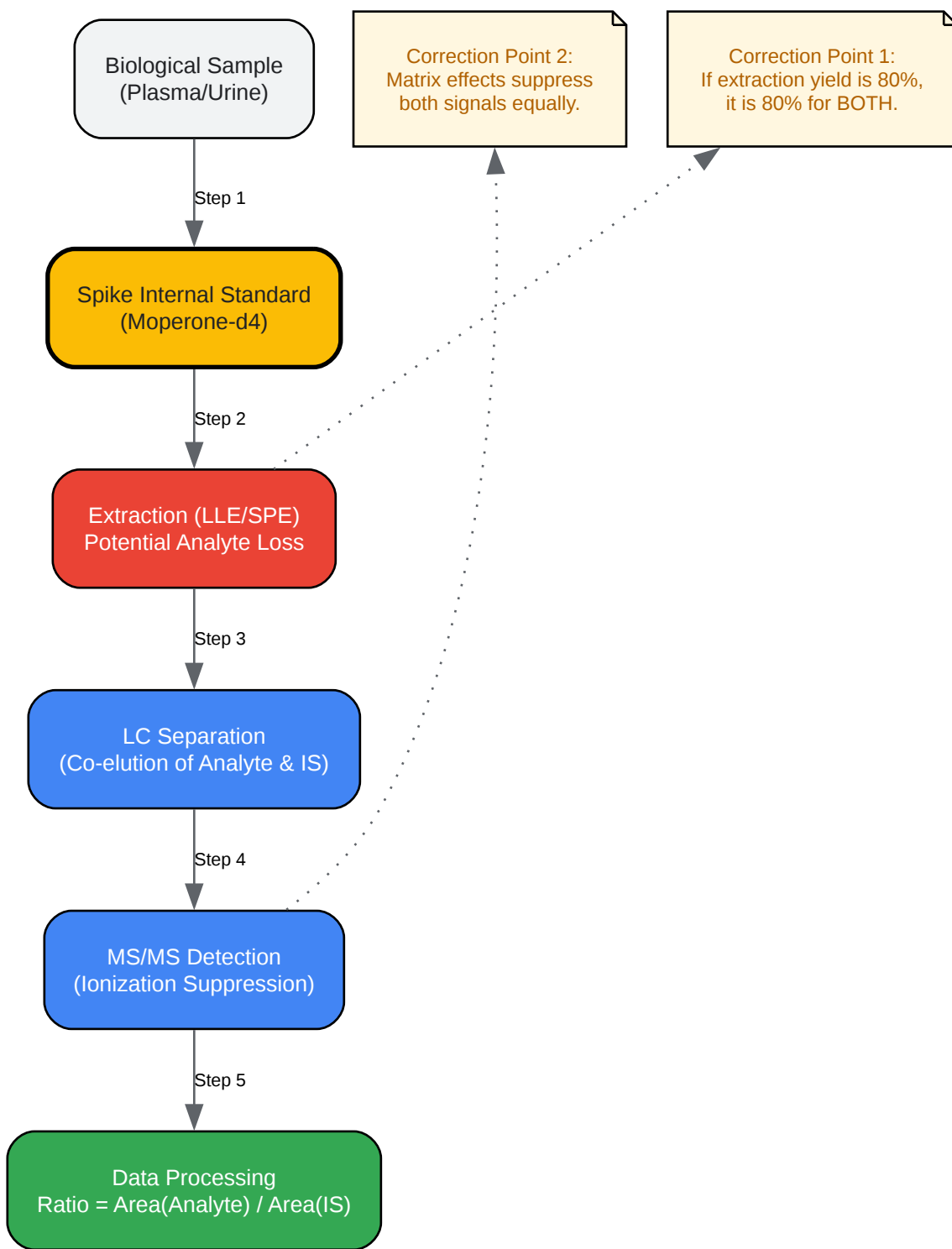
The Multiple Reaction Monitoring (MRM) transitions are the core of the detection method.

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Dwell Time (ms)
Moperone	356.2 [M+H] ⁺	165.1	25	100
Moperone-d4	360.2 [M+H] ⁺	165.1	25	100

Note: The 165.1 fragment corresponds to the fluorobutyrophenone tail (F-Ph-CO-CH₂-CH₂-CH₂⁺), which is common to both.[1][2] Because Q1 separates them (356 vs 360), sharing a Q3 fragment is acceptable. However, for higher specificity, one could monitor the piperidine fragment (192 vs 196), though it is often less intense.

Part 4: Analytical Logic & Workflow Visualization

The diagram below details the decision-making process in the bioanalytical workflow, highlighting where **Moperone-d4** provides error correction.



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Figure 2: Analytical workflow demonstrating how **Moperone-d4** corrects for systematic errors during extraction and ionization.

References

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